3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole
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Overview
Description
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole is a complex organic compound with a unique structure It is characterized by multiple methyl groups and a cyclopenta[5,6]naphtho[1,2-f]indazole core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole involves multiple steps. The process typically starts with the preparation of the cyclopenta[5,6]naphtho[1,2-f]indazole core, followed by the introduction of the methyl groups and the 6-methylheptan-2-yl side chain. The reaction conditions often require the use of strong acids or bases, high temperatures, and specific catalysts to ensure the correct formation of the compound.
Industrial Production Methods
In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and continuous flow processes to maximize yield and efficiency. The use of automated systems and precise control of reaction conditions would be essential to ensure the consistent quality of the final product.
Chemical Reactions Analysis
Types of Reactions
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products, depending on the reagents and conditions used.
Reduction: Reduction reactions can modify the structure of the compound, potentially leading to the formation of new derivatives.
Substitution: The methyl groups and the side chain can be substituted with other functional groups to create new compounds with different properties.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various catalysts to facilitate substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, play a crucial role in determining the outcome of these reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield ketones or alcohols, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a model compound for studying reaction mechanisms.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and potential therapeutic applications.
Medicine: Research is ongoing to explore its potential as a drug candidate for various diseases.
Industry: It may be used in the development of new materials with specific properties, such as high stability or unique electronic characteristics.
Mechanism of Action
The mechanism of action of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3a,6,6,10a,12a-Pentamethyl-1-(6-methyl-2-heptanyl)-2,3,3a,4,5,5a,6,10,10a,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[2,3-c][1,2,5]oxadiazole
- (1S)-1,6,6,10a,12a-pentamethyl-2,3,3a,3b,4,6,10,10a,10b,11,12,12a-dodecahydro-1H-cyclopenta[7,8]phenanthro[3,2-d]isoxazol-1-ol
Uniqueness
The uniqueness of 3a,6,6,10a,12a-Pentamethyl-1-(6-methylheptan-2-yl)-1,2,3,3a,4,5,5a,6,7,10,10a,11,12,12a-tetradecahydrocyclopenta[5,6]naphtho[1,2-f]indazole lies in its specific arrangement of methyl groups and the cyclopenta[5,6]naphtho[1,2-f]indazole core. This structure imparts unique chemical and physical properties, making it a valuable compound for various applications.
Properties
CAS No. |
32764-78-6 |
---|---|
Molecular Formula |
C31H50N2 |
Molecular Weight |
450.7 g/mol |
IUPAC Name |
2,9,9,14,18-pentamethyl-17-(6-methylheptan-2-yl)-6,7-diazapentacyclo[11.7.0.02,10.04,8.014,18]icosa-1(13),4(8),5-triene |
InChI |
InChI=1S/C31H50N2/c1-20(2)10-9-11-21(3)23-14-16-31(8)25-12-13-26-28(4,5)27-22(19-32-33-27)18-29(26,6)24(25)15-17-30(23,31)7/h19-21,23,26H,9-18H2,1-8H3,(H,32,33) |
InChI Key |
SMQCZTCQVNAEAQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCCC(C)C1CCC2(C1(CCC3=C2CCC4C3(CC5=C(C4(C)C)NN=C5)C)C)C |
Origin of Product |
United States |
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